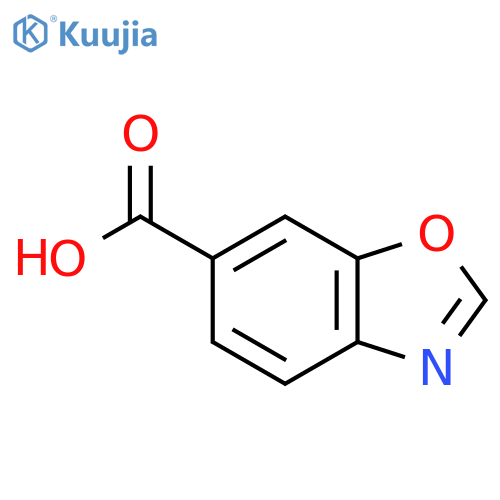

Cas no 154235-77-5 (1,3-Benzoxazole-6-carboxylic acid)

154235-77-5 structure

商品名:1,3-Benzoxazole-6-carboxylic acid

1,3-Benzoxazole-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Benzo[d]oxazole-6-carboxylic acid

- 1,3-Benzoxazole-6-carboxylic acid

- 6-Benzoxazolecarboxylic acid

- Benzoxazole-6-carboxylic Acid

- 6-Benzoxazolecarboxylicacid

- benzo [d] oxazole-6-carboxylic acid

- FRNTUFQKHQMLSE-UHFFFAOYSA-N

- 1,3-benzoxazol-6-carboxylic acid

- RP02288

- VO10075

- BC682079

- SY018731

- AB

- SerpinB9

- Z1033256932

- benzo[d]oxazole-6-carboxylic acid, AldrichCPR

- FT-0732873

- AKOS006238817

- 1,3-benzoxazole-6-carboxylic acid;Benzoxazole-6-carboxylic Acid

- SCHEMBL3492945

- W-205762

- 1-3-Benzoxazole-6-carboxylic acid

- MFCD09954949

- EN300-66044

- CS-D0343

- 154235-77-5

- A809514

- PB47425

- AC-29656

- DTXSID60623810

- F2135-1160

- N-nitroso Encorafenib

- TS-02167

- HY-33299

- Serpin B9-IN-1

-

- MDL: MFCD09954949

- インチ: 1S/C8H5NO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11)

- InChIKey: FRNTUFQKHQMLSE-UHFFFAOYSA-N

- ほほえんだ: O1C=NC2C=CC(C(=O)O)=CC1=2

計算された属性

- せいみつぶんしりょう: 163.02700

- どういたいしつりょう: 163.027

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 63.3

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.455

- ゆうかいてん: No data available

- ふってん: 350°C at 760 mmHg

- フラッシュポイント: 165.531℃

- PSA: 63.33000

- LogP: 1.52600

- じょうきあつ: 0.0±0.8 mmHg at 25°C

1,3-Benzoxazole-6-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,2-8°C

1,3-Benzoxazole-6-carboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-Benzoxazole-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D382112-250mg |

benzo[d]oxazole-6-carboxylic acid |

154235-77-5 | 97% | 250mg |

$165 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061626-1g |

Benzo[d]oxazole-6-carboxylic acid |

154235-77-5 | 98% | 1g |

¥182 | 2023-04-15 | |

| Enamine | EN300-66044-0.05g |

1,3-benzoxazole-6-carboxylic acid |

154235-77-5 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-66044-2.5g |

1,3-benzoxazole-6-carboxylic acid |

154235-77-5 | 95.0% | 2.5g |

$59.0 | 2025-03-21 | |

| Enamine | EN300-66044-0.1g |

1,3-benzoxazole-6-carboxylic acid |

154235-77-5 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-66044-0.5g |

1,3-benzoxazole-6-carboxylic acid |

154235-77-5 | 95.0% | 0.5g |

$27.0 | 2025-03-21 | |

| Ambeed | A192804-250mg |

Benzo[d]oxazole-6-carboxylic acid |

154235-77-5 | 97% | 250mg |

$14.0 | 2025-02-21 | |

| Fluorochem | 093453-25g |

Benzo[d]oxazole-6-carboxylic acid |

154235-77-5 | 97% | 25g |

£305.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B834180-25g |

Benzo[d]oxazole-6-carboxylic acid |

154235-77-5 | 97% | 25g |

2,898.00 | 2021-05-17 | |

| eNovation Chemicals LLC | Y1091671-10g |

Benzo[d]oxazole-6-carboxylic acid |

154235-77-5 | 97% | 10g |

$450 | 2024-06-05 |

1,3-Benzoxazole-6-carboxylic acid 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

154235-77-5 (1,3-Benzoxazole-6-carboxylic acid) 関連製品

- 1305711-40-3(Methyl 1,3-benzoxazole-6-carboxylate)

- 15112-41-1(Benzodoxazole-5-carboxylic Acid)

- 208772-23-0(1,3-benzoxazole-4-carboxylic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:154235-77-5)1,3-Benzoxazole-6-carboxylic acid

清らかである:99%

はかる:25g

価格 ($):196.0